1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene
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Overview
Description
1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO3 and a molecular weight of 268.01 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution:
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4,5-difluoro-2-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Bromo-4,5-difluoro-2-methylbenzene: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
1-Bromo-2,5-difluoro-3-nitrobenzene: Has a different substitution pattern, influencing its chemical behavior and applications.
The presence of both nitro and methoxy groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.
Properties
Molecular Formula |
C7H4BrF2NO3 |
---|---|
Molecular Weight |
268.01 g/mol |
IUPAC Name |
1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO3/c1-14-7-3(8)2-4(9)5(10)6(7)11(12)13/h2H,1H3 |
InChI Key |
TYMSSPYWFBRDDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br |
Origin of Product |
United States |
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